N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 881452-79-5
VCID: VC5463962
InChI: InChI=1S/C17H18N4O3S2/c1-17(2,3)21-26(23,24)12-6-7-13-14(9-12)25-16(19-13)20-15(22)11-5-4-8-18-10-11/h4-10,21H,1-3H3,(H,19,20,22)
SMILES: CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3
Molecular Formula: C17H18N4O3S2
Molecular Weight: 390.48

N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide

CAS No.: 881452-79-5

Cat. No.: VC5463962

Molecular Formula: C17H18N4O3S2

Molecular Weight: 390.48

* For research use only. Not for human or veterinary use.

N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide - 881452-79-5

Specification

CAS No. 881452-79-5
Molecular Formula C17H18N4O3S2
Molecular Weight 390.48
IUPAC Name N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide
Standard InChI InChI=1S/C17H18N4O3S2/c1-17(2,3)21-26(23,24)12-6-7-13-14(9-12)25-16(19-13)20-15(22)11-5-4-8-18-10-11/h4-10,21H,1-3H3,(H,19,20,22)
Standard InChI Key OJBRUITYMUOMQJ-UHFFFAOYSA-N
SMILES CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name of the compound is N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide, reflecting its benzothiazole backbone substituted at the 6-position with a tert-butylsulfamoyl group (-SO2_2NH-tBu) and at the 2-position with a pyridine-3-carboxamide moiety. Its molecular formula, C17_{17}H18_{18}N4_4O3_3S2_2, corresponds to a molecular weight of 390.49 g/mol .

Structural Characteristics

The compound’s architecture combines three pharmacophoric elements:

  • Benzothiazole core: A bicyclic system comprising a benzene fused to a thiazole ring, providing rigidity and π-stacking potential.

  • tert-Butylsulfamoyl group: A sulfonamide derivative with a bulky tert-butyl substituent, enhancing steric bulk and potentially improving metabolic stability.

  • Pyridine-3-carboxamide: A heteroaromatic ring linked via an amide bond, introducing hydrogen-bonding capabilities.

The SMILES notation (CC(C)(C)NS(=O)(=O)c1cc2c(cc1)nc(NC(=O)c1cnccc1)s2) and absence of chiral centers (as indicated by 0.00 chiral centers ) further clarify its planar, symmetrical geometry.

Physicochemical Properties

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular Weight390.49 g/mol
logP (Partition Coefficient)2.71
logD (Distribution Coefficient)2.70
Water Solubility (logSw_w)-3.19 (0.64 mg/mL)
Polar Surface Area83.68 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors9

Acid-Base Behavior

The compound’s acid dissociation constant (pKa_a) is 8.97, indicating weak basicity likely attributable to the sulfonamide nitrogen . This property influences its ionization state under physiological conditions, with >90% remaining unionized at pH 7.4.

Biological Activity and Screening Data

Inclusion in Targeted Libraries

G786-1658 is cataloged in four major screening libraries:

  • Allosteric Kinases Inhibitors Library (23,117 compounds): Suggests potential activity against kinase allosteric sites, a strategy to overcome ATP-competitive inhibitor resistance .

  • Anticancer Library (62,698 compounds): Implicates antiproliferative or pro-apoptotic mechanisms.

  • ChemoGenomic Annotated Library (89,798 compounds): Indicates phenotypic screening utility for target deconvolution.

Table 2: Library Inclusion and Associated Targets

LibrarySizeTherapeutic Focus
Allosteric Kinases Inhibitors23,117Oncology, inflammation
Anticancer62,698Broad-spectrum oncology
300k Representative Compounds286,253Diverse target discovery

Hypothesized Mechanisms of Action

While explicit target validation data are unavailable, structural analogs suggest:

  • Kinase inhibition: The benzothiazole scaffold is prevalent in kinase inhibitors (e.g., RAF, EGFR). The sulfonamide group may chelate catalytic Mg2+^{2+} ions in kinase ATP pockets .

  • HDAC modulation: Benzothiazole derivatives frequently exhibit histone deacetylase (HDAC) inhibitory activity, altering gene expression in cancer cells.

Synthetic Considerations

Retrosynthetic Analysis

The compound’s synthesis likely involves sequential functionalization of the benzothiazole core:

  • Benzothiazole formation: Condensation of 2-aminothiophenol with a carbonyl source.

  • Sulfamoylation at C6: Reaction with tert-butylsulfamoyl chloride under basic conditions.

  • Amidation at C2: Coupling of 2-aminobenzothiazole with pyridine-3-carboxylic acid using EDCI/HOBt.

Challenges in Scale-Up

  • Sulfonamide stability: Tert-butylsulfonamides are prone to acid-catalyzed cleavage, necessitating mild reaction conditions.

  • Regioselectivity: Ensuring monosubstitution at the 6-position requires careful control of electrophilic aromatic substitution parameters.

Structure-Activity Relationship (SAR) Insights

Critical Substituent Effects

  • tert-Butylsulfamoyl group: The bulky tert-butyl moiety enhances metabolic stability by shielding the sulfonamide from enzymatic oxidation. Comparative studies show that linear alkyl chains (e.g., methyl) reduce plasma half-life by 40% .

  • Pyridine-3-carboxamide: The pyridine nitrogen and amide carbonyl provide hydrogen-bonding sites critical for target engagement. Replacement with phenyl groups abolishes activity in kinase assays .

Opportunities for Derivatization

  • Sulfonamide optimization: Substituting tert-butyl with cyclopropane or fluorinated alkyl groups could modulate solubility and blood-brain barrier permeability.

  • Benzothiazole ring expansion: Introducing electron-withdrawing groups (e.g., -CF3_3) at C4 may enhance π-stacking with hydrophobic kinase pockets.

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